molecular formula C21H20N4O3S3 B2871042 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 394239-03-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2871042
CAS No.: 394239-03-3
M. Wt: 472.6
InChI Key: YJMYMSOZFSYIRN-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates two heterocyclic systems of significant scientific interest: the 1,3,4-thiadiazole ring and the 1,3-benzothiazole ring, linked via a sulfanyl-butanamide chain. Derivatives of 1,3,4-thiadiazole are extensively investigated for their diverse biological activities, which include demonstrated cytotoxic , anticancer , antimicrobial, antifungal, and anthelmintic properties . Furthermore, the 1,3-benzothiazole core is a privileged structure in medicinal chemistry, found in compounds with various bioactivities . The presence of the 2,4-dimethoxyphenyl substituent on the thiadiazole ring may influence the compound's electronic properties and binding affinity, potentially tailoring it for specific biological targets. In a research setting, this compound serves as a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of new pharmacologically active agents. It can be used in high-throughput screening assays to identify potential hits for diseases such as cancer and infectious diseases. Researchers also utilize such complex molecules in bioconjugation chemistry and as intermediates in the synthesis of more elaborate chemical libraries. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYMSOZFSYIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Thiadiazole Ring: This involves the reaction of a hydrazine derivative with a dithioic acid or its ester.

    Coupling Reaction: The benzo[d]thiazole and thiadiazole intermediates are then coupled using a suitable linker, such as a butanamide chain, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzo[d]thiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets:

    Protein Tyrosine Phosphatase 1B (PTP1B): The compound inhibits PTP1B by binding to its active site, thereby preventing the dephosphorylation of its substrates.

Comparison with Similar Compounds

Structural Analogs of the Thiadiazole Core

N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)butanamide (CAS RN: 394237-64-0)
  • Substituents : 2-Methylphenyl (thiadiazole), phenylthio (butanamide chain).
  • Molecular Formula : C₁₉H₁₉N₃OS₂.
  • Molecular Weight : 369.51 g/mol.
  • Comparison: The 2-methylphenyl group on the thiadiazole introduces steric bulk but lacks the electron-donating methoxy groups of the target compound. The phenylthio group (vs. Lower molecular weight (369.51 vs. estimated ~455 g/mol for the target compound) may enhance bioavailability .
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide (CAS RN: 756867-67-1)
  • Substituents : Benzothiazolylsulfanyl (butanamide), thiazol-2-yl (amide terminus).
  • Molecular Formula : C₁₄H₁₃N₃OS₃.
  • Molecular Weight : 367.47 g/mol.
  • Comparison: Replaces the thiadiazole core with a thiazole, reducing ring strain and altering hydrogen-bonding capacity. The thiazol-2-yl group (vs.

Analogs with Modified Sulfur Linkages

4-(1,3-Benzothiazol-2-ylsulfanyl)-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-propylbutanamide
  • Substituents : 2-Chlorophenyl (oxadiazole), benzothiazolylsulfanyl (butanamide).
  • Core Heterocycle : 1,3,4-Oxadiazole (vs. thiadiazole).
  • The 2-chlorophenyl group introduces electron-withdrawing effects, contrasting with the target compound’s electron-donating dimethoxyphenyl .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Aromatic Substituents
Target Compound ~455 ~3.5 2,4-Dimethoxyphenyl, Benzothiazole
CAS 394237-64-0 () 369.51 ~3.0 2-Methylphenyl, Phenylthio
CAS 756867-67-1 () 367.47 ~2.8 Benzothiazole, Thiazole

*Estimated using fragment-based methods.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide represents a novel structure within the realm of bioactive molecules, particularly those containing benzothiazole and thiadiazole moieties. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be broken down into two significant components:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Thiadiazole moiety : Associated with antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies showed that certain thiadiazole derivatives possess strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported to be lower than those of standard antibiotics, indicating superior efficacy .

Anticancer Properties

The benzothiazole and thiadiazole rings have been linked to anticancer activity:

  • Compounds similar to the one have shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures exhibited IC50 values in the low micromolar range against pancreatic cancer cells .
  • The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cells compared to controls .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy:

  • Studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • The presence of functional groups such as dimethoxyphenyl enhances the anti-inflammatory activity by modulating immune responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

  • The introduction of various substituents on the thiadiazole ring significantly affects the antimicrobial potency. For example, substitutions at the C-5 position with electron-withdrawing groups have been shown to enhance activity against specific pathogens .
  • The spatial arrangement and electronic properties of substituents influence interactions with biological targets, thereby affecting overall efficacy.

Case Studies

Several studies have focused on compounds structurally similar to This compound :

  • Antimicrobial Screening : A study evaluated a series of thiadiazole derivatives against multiple bacterial strains. The most active compounds displayed MIC values as low as 32.6 μg/mL against E. coli, outperforming standard treatments like ampicillin .
  • Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of similar benzothiazole derivatives on various cancer cell lines. Compounds demonstrated IC50 values ranging from 10 to 50 μM against pancreatic cancer cells .

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